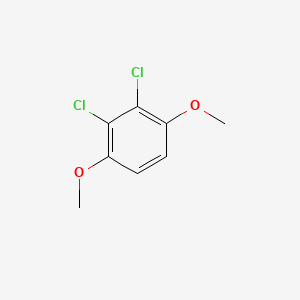![molecular formula C14H31N5O7 B12698570 N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 84145-09-5](/img/structure/B12698570.png)
N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound that features multiple amino and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of ethylenediamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
In biological research, it may be used as a building block for synthesizing biologically active molecules or as a chelating agent.
Medicine
In medicine, it could be explored for its potential therapeutic properties, such as acting as a drug delivery agent or a precursor for pharmaceuticals.
Industry
In industrial applications, it may be used in the synthesis of polymers, resins, or other materials with specific properties.
作用機序
The mechanism by which N-(2-Aminoethyl)-N’-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and carboxylate groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler compound with two amino groups.
Triethylenetetramine: Contains four amino groups and is used as a chelating agent.
Citric Acid: A tricarboxylic acid similar to the 2-hydroxypropane-1,2,3-tricarboxylate part of the compound.
特性
CAS番号 |
84145-09-5 |
|---|---|
分子式 |
C14H31N5O7 |
分子量 |
381.43 g/mol |
IUPAC名 |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C8H23N5.C6H8O7/c9-1-3-11-5-7-13-8-6-12-4-2-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h11-13H,1-10H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
IBLGZCWDFAZBCR-UHFFFAOYSA-N |
正規SMILES |
C(CNCCNCCNCCN)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


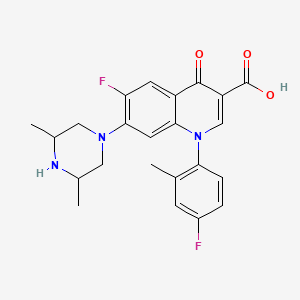
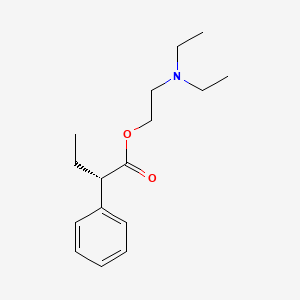
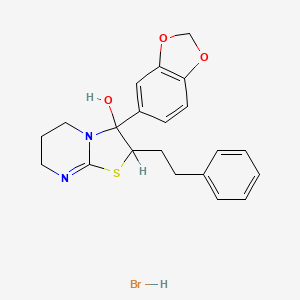
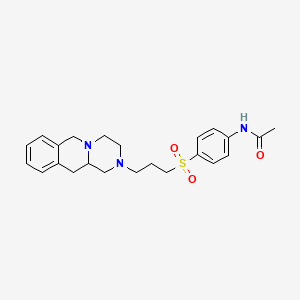
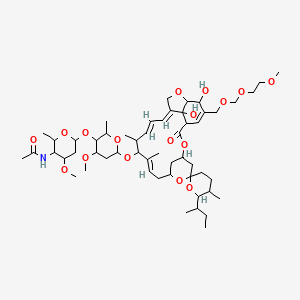



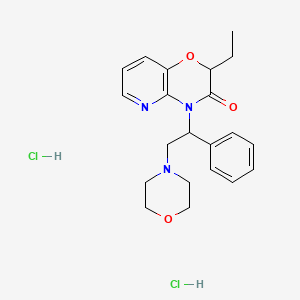

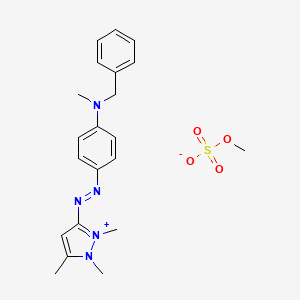
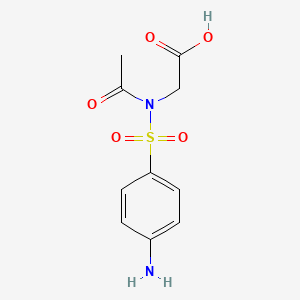
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
